molecular formula C8H9ClN2O B12499721 2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride

2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride

Cat. No.: B12499721
M. Wt: 184.62 g/mol
InChI Key: TWNHKMKRGUGAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of antimicrobial and antituberculosis agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride is unique due to the presence of the hydroxyl group at the 7-position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c1-6-5-10-3-2-7(11)4-8(10)9-6;/h2-5,9H,1H3;1H

InChI Key

TWNHKMKRGUGAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC(=O)C=C2N1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.